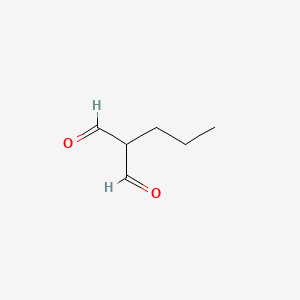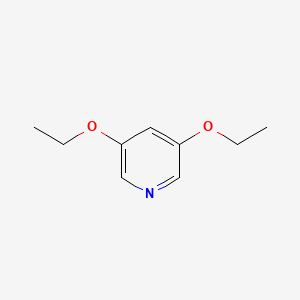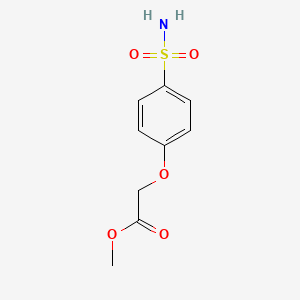
(4-Sulfamoylphenoxy)acetic acid methyl ester
Vue d'ensemble
Description
(4-Sulfamoylphenoxy)acetic acid methyl ester is an organic compound with the molecular formula C9H11NO5S It is a derivative of acetic acid and features a sulfamoyl group attached to a phenoxy ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (4-Sulfamoylphenoxy)acetic acid methyl ester typically involves the esterification of (4-Sulfamoylphenoxy)acetic acid. One common method is the Steglich esterification, which uses dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts in the presence of methanol . The reaction is carried out under mild conditions, usually at room temperature, to yield the desired ester.
Industrial Production Methods: Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Solvent selection and recycling, as well as catalyst recovery, are crucial for sustainable industrial production.
Analyse Des Réactions Chimiques
Types of Reactions: (4-Sulfamoylphenoxy)acetic acid methyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed to (4-Sulfamoylphenoxy)acetic acid and methanol in the presence of aqueous acid or base.
Nucleophilic Substitution: The ester group can be substituted by nucleophiles such as amines or alcohols under appropriate conditions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic aqueous solutions.
Nucleophilic Substitution: Nucleophiles like amines or alcohols, often in the presence of a base or acid catalyst.
Major Products Formed:
Hydrolysis: (4-Sulfamoylphenoxy)acetic acid and methanol.
Nucleophilic Substitution: Corresponding amides or esters, depending on the nucleophile used.
Applications De Recherche Scientifique
(4-Sulfamoylphenoxy)acetic acid methyl ester has diverse applications in scientific research:
Mécanisme D'action
The mechanism of action of (4-Sulfamoylphenoxy)acetic acid methyl ester involves its interaction with specific molecular targets. The sulfamoyl group can form hydrogen bonds and electrostatic interactions with proteins and enzymes, potentially inhibiting their activity. The phenoxy group may also participate in hydrophobic interactions, enhancing the compound’s binding affinity .
Comparaison Avec Des Composés Similaires
(4-Sulfamoylphenoxy)acetic acid: The parent acid of the ester.
(4-Sulfamoylphenoxy)ethanol: An alcohol derivative with similar structural features.
Comparison: (4-Sulfamoylphenoxy)acetic acid methyl ester is unique due to its ester functional group, which imparts different chemical reactivity and solubility properties compared to its acid and alcohol counterparts. The ester is more lipophilic, which can influence its biological activity and pharmacokinetics .
Propriétés
IUPAC Name |
methyl 2-(4-sulfamoylphenoxy)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO5S/c1-14-9(11)6-15-7-2-4-8(5-3-7)16(10,12)13/h2-5H,6H2,1H3,(H2,10,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMJRUQKEJKEISY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)COC1=CC=C(C=C1)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80358495 | |
| Record name | (4-Sulfamoylphenoxy)acetic acid methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80358495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98996-94-2 | |
| Record name | (4-Sulfamoylphenoxy)acetic acid methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80358495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
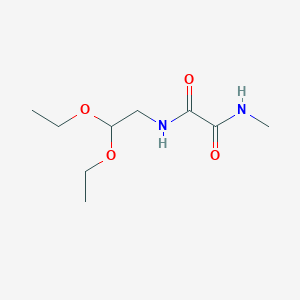



![4-[(3-Chloropropyl)thio]-benzonitrile](/img/structure/B3066934.png)
![Diethyl [amino(phenyl)methylidene]propanedioate](/img/structure/B3066956.png)
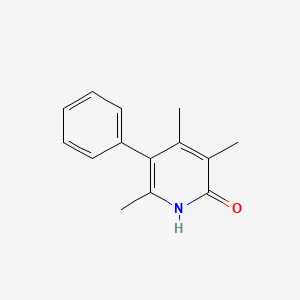
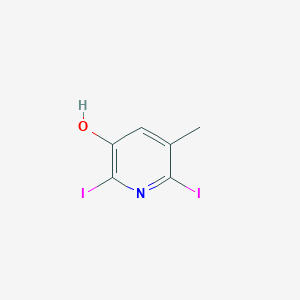
![2-Methylthiazolo[5,4-c]pyridine](/img/structure/B3066963.png)

